

Application Note: Elimusertib in BRCA1/2-Defective Tumors

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Compound Focus: Elimusertib

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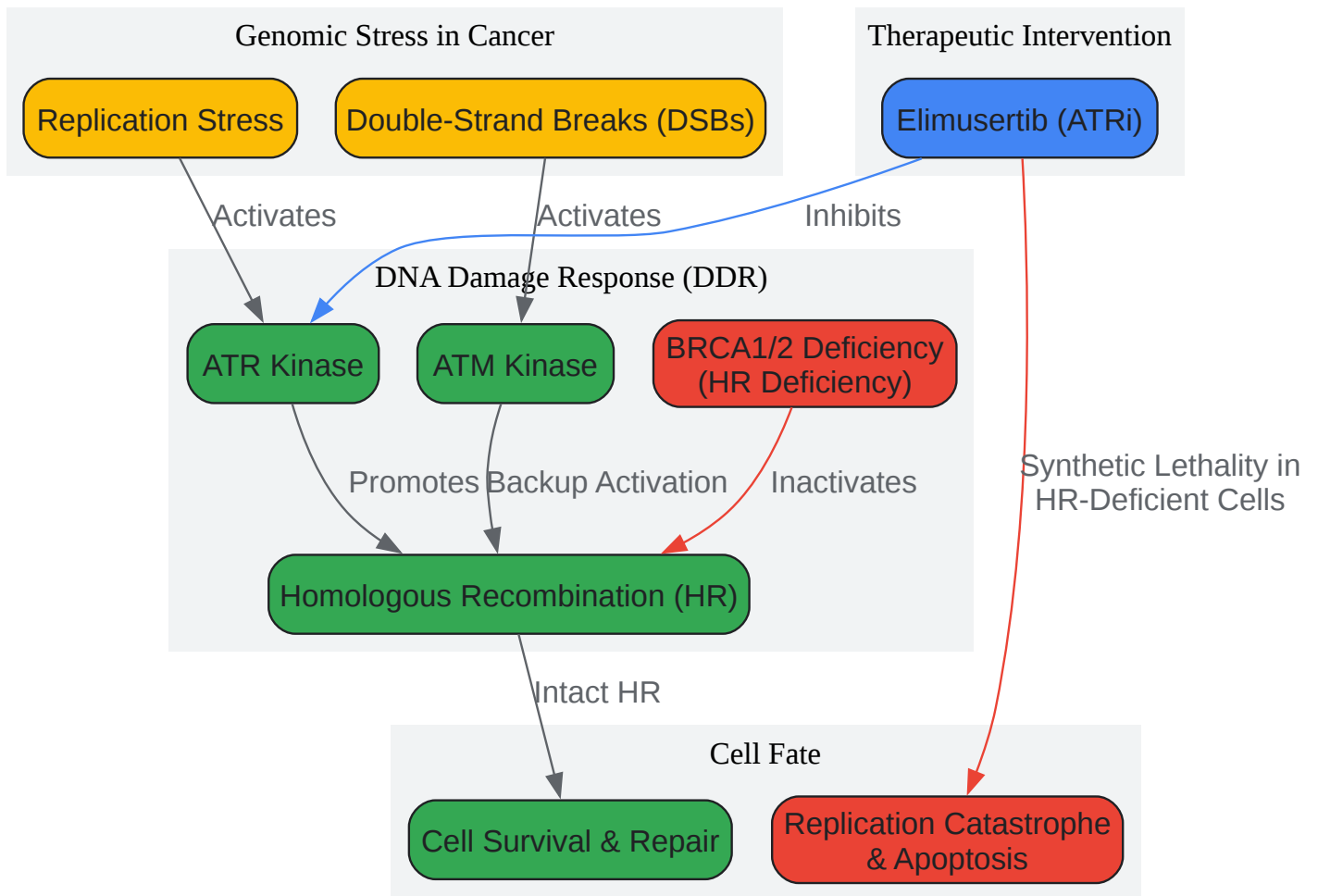
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Introduction and Mechanism of Action

Elimusertib is a potent, selective, and orally available small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-Related (ATR) kinase [1] [2] [3]. ATR is a key regulator of the DNA damage response (DDR), functioning in concert with Ataxia Telangiectasia Mutated (ATM) kinase to manage DNA replication stress, single-strand breaks, and double-strand breaks [4]. In healthy cells, BRCA1 and BRCA2 proteins are crucial for repairing double-strand breaks via the homologous recombination (HR) pathway [5] [6]. Cancers with deleterious mutations in **BRCA1** or **BRCA2** genes harbor a pre-existing HR deficiency (HRD).

This HRD creates a unique vulnerability: by inhibiting ATR with **Elimusertib**, the cancer cells lose a critical backup DNA repair pathway, leading to the accumulation of catastrophic DNA damage and, ultimately, cell death—a concept known as **synthetic lethality** [4]. The following diagram illustrates this core mechanism and the key signaling pathways involved.



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Diagram 1: Synthetic Lethality Mechanism of **Elimusertib** in BRCA-Defective Cells. Inhibition of ATR in the context of pre-existing BRCA1/2 deficiency leads to the collapse of DNA repair, causing replication catastrophe and apoptosis [4] [7].

Key Efficacy Data and Clinical Evidence

Summary of Antitumor Activity

Elimusertib has demonstrated promising efficacy across clinical trials and preclinical models with DDR deficiencies, including those with **BRCA1/2** and **ATM** alterations.

Table 1: Summary of **Elimusertib**'s Efficacy from Key Studies

Study Type / Model	Biomarker Alteration	Dosing Schedule	Efficacy Outcome	Reference
Phase 1b Clinical Trial (NCT03188965) Various advanced solid tumors with ATM alterations & BRCA1/2 defects 40 mg BID, 3 days on/4 days off Clinical Benefit Rate (CBR*) :				
<ul style="list-style-type: none">• 44.1% in ATM loss• 36.8% in Breast Cancer• 38.6% in Gynecologic Cancers [8] Phase 1b Clinical Trial (Alternate Schedule) Advanced solid tumors with ATM mutations/loss 80 mg BID, 3 days on/11 days off Disease Control: Partial and Complete Responses observed. Improved hematologic tolerability. [8] PDX Model Study (Monotherapy) Diverse DDR alterations (BRCA1/2, ATM) 40 mg/kg (mouse equivalent) Prolonged EFS-2[†] in 11 of 21 models. Partial Responses in 4 models, including models with PARPi resistance. [4] In Vitro Breast Cancer Study Breast cancer cell lines (MDA-MB-453, MDA-MB-231) Varying concentrations < 80 nM Induced S-phase delay, increased DNA damage (ssDNA), and caspase-7-dependent apoptosis. IC50 < 80 nM in a broad panel of tumor cell lines. [2] [7] 				

CBR: Percentage of patients achieving complete response, partial response, or stable disease lasting ≥ 6 months. **EFS-2[†]**: Event-free survival, defined as the time for tumor volume to double from baseline.

Activity in PARP Inhibitor-Resistant Models

A significant finding from preclinical studies is **Elimusertib**'s potential to overcome PARP inhibitor (PARPi) resistance. The combination of **Elimusertib** with the PARP inhibitor Niraparib enhanced antitumor activity compared with either agent alone in PDX models with both intrinsic and acquired PARPi resistance [4]. This suggests a promising therapeutic strategy for tackling a major clinical challenge.

Detailed Experimental Protocols

In Vivo Efficacy Protocol Using Patient-Derived Xenograft (PDX) Models

This protocol is adapted from a study that demonstrated significant prolongation of event-free survival with **Elimusertib** monotherapy in DDR-deficient PDX models [4].

Table 2: Key Reagents and Equipment

Item	Specification
Elimusertib	Provided by Bayer or purchased from Chemietek
Formulation	60% Polyethylene Glycol 400, 30% Water, 10% Ethanol
PDX Models	Biobank of models with characterized DDR alterations (e.g., BRCA1/2, ATM)
Mice	Female NOD/SCID gamma or athymic nu/nu mice, 6-8 weeks old

Procedure:

- **Model Generation and Implantation:** Implant PDX tumor fragments (~1.5 cm³) subcutaneously into the flank of recipient mice.
- **Randomization:** When tumor volume reaches 200-400 mm³, randomize mice into control and treatment groups (n=5-8 recommended).
- **Dosing Regimen:**
 - **Elimusertib Monotherapy:** Administer **Elimusertib** at 40 mg/kg via oral gavage twice daily (BID).
 - **Schedule:** Use the "3 days on, 4 days off, 3 days on" weekly schedule, or the alternate "3 days on, 11 days off" schedule for improved hematologic tolerability [8] [4].
 - **Control Group:** Administer the vehicle formulation only on the same schedule.
- **Tumor Monitoring:**
 - Measure tumor dimensions (length and width) 2-3 times per week using calipers.
 - Calculate tumor volume (TV) using the formula: **TV (mm³) = [(width)² × length] / 2**.
 - Monitor mouse body weight and general health as indicators of toxicity.
- **Endpoint and Data Analysis:**
 - **Primary Endpoint:** Calculate **Event-Free Survival (EFS-2)**, defined as the time taken for the tumor volume to double from baseline.
 - **Tumor Response Categorization:**

- **Partial Response (PR):** $\geq 30\%$ decrease in tumor volume from baseline.
- **Progressive Disease (PD):** $\geq 20\%$ increase in tumor volume.
- **Stable Disease (SD):** Neither PR nor PD criteria are met.
- Compare EFS-2 and response rates between treatment and control groups using Kaplan-Meier analysis.

In Vitro Mechanism of Action Protocol

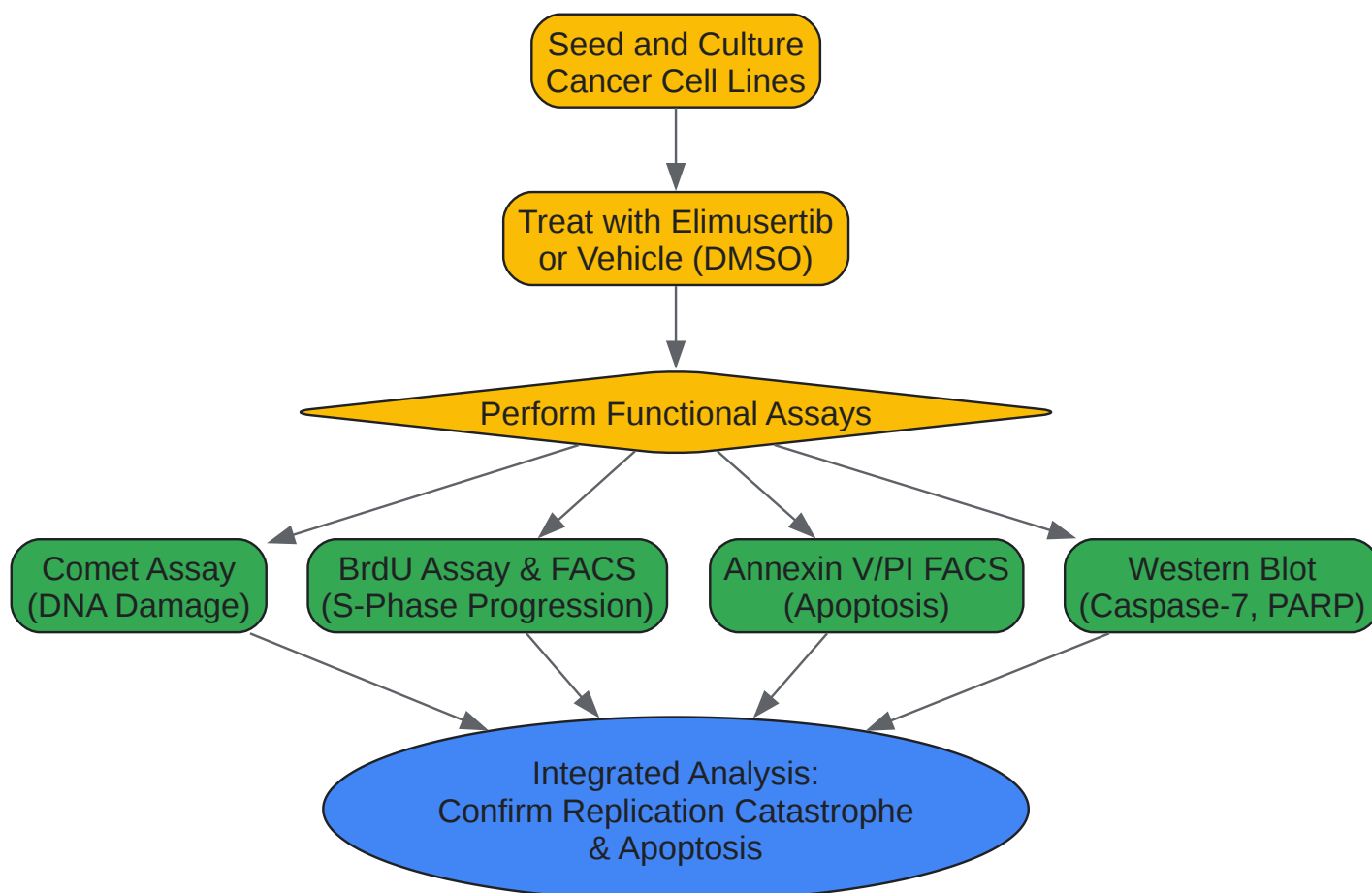
This protocol outlines how to assess **Elimusertib**'s effects on DNA damage, cell cycle, and apoptosis in breast cancer cell lines, as described in a 2025 study [7].

Procedure:

- **Cell Culture and Treatment:**
 - Culture relevant cancer cell lines (e.g., MDA-MB-231, MDA-MB-453) in appropriate media.
 - Treat cells with **Elimusertib** at its IC50 concentration (reported to be < 80 nM for many tumor cell lines [2]) or a vehicle control (DMSO) for 24-72 hours.
- **Assessment of DNA Damage (Comet Assay):**
 - **Alkaline Comet Assay:** After treatment, embed cells in low-melting-point agarose on a microscope slide. Lyse cells and perform electrophoresis under alkaline conditions (pH > 13). This detects single-stranded DNA breaks and alkali-labile sites. Stain with a DNA-binding dye (e.g., SYBR Gold) and analyze tail moment using fluorescence microscopy.
 - **Neutral Comet Assay:** Perform electrophoresis under neutral conditions (pH ~ 8.5) to specifically detect double-strand breaks.
- **Analysis of S-Phase Progression (BrdU Assay):**
 - Pulse-label cells with Bromodeoxyuridine (BrdU) for 30-60 minutes to mark replicating cells.
 - Fix and permeabilize cells, then stain with an anti-BrdU antibody and a DNA dye (e.g., Propidium Iodide).
 - Analyze samples using flow cytometry to quantify BrdU incorporation and DNA content. **Elimusertib** is expected to delay S-phase progression and increase aberrant ssDNA [7].
- **Detection of Apoptosis (Annexin V / Flow Cytometry):**
 - Harvest treated and control cells.
 - Stain cells with Annexin V-FITC and Propidium Iodide (PI) according to manufacturer's instructions.
 - Analyze by flow cytometry to distinguish live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), and late apoptotic/necrotic (Annexin V⁺/PI⁺) cell populations. An increase in the sub-G1 population in cell cycle analysis can also indicate apoptosis.
- **Western Blot for Caspase Activation:**

- Lyse cells and perform Western blot analysis to detect the cleavage of caspase-7 and its substrate, Poly (ADP-ribose) polymerase (PARP), to confirm apoptosis is caspase-dependent.

The workflow for this in vitro analysis is summarized below.



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*Diagram 2: In Vitro Workflow for Analyzing **Elimusertib**'s Mechanism of Action. This multi-assay approach confirms the drug's effect on inducing DNA damage, S-phase delay, and caspase-dependent apoptosis [7].*

Rational Combination Strategies

Preclinical data supports exploring **Elimusertib** in rational combinations to enhance efficacy and overcome resistance:

- **With PARP Inhibitors (e.g., Niraparib):** The combination of **Elimusertib** and Niraparib showed enhanced antitumor activity in PDX models, including those with acquired PARPi resistance. This combination capitalizes on dual disruption of complementary DDR pathways [4].
- **With PI3K Inhibitors (e.g., Copanlisib):** Pharmacodynamic studies in PDX models showed that PI3K/mTOR pathway signaling can increase in response to **Elimusertib**. The combination with the PI3K inhibitor Copanlisib enhanced EFS-2 compared to monotherapy in some models, suggesting a potential resistance mechanism that can be therapeutically targeted [4].

Conclusions and Research Outlook

Elimusertib represents a clinically relevant ATR inhibitor with monotherapy activity in tumors harboring **BRCA1/2** and other DDR defects. The recommended dosing schedule of **40 mg twice daily on a 3-days-on/4-days-off** regimen, or an alternate **3-days-on/11-days-off** regimen, has demonstrated clinical efficacy and a manageable safety profile, with hematological toxicities (anemia, neutropenia) being the most common grade ≥ 3 adverse events [8].

Future research should focus on:

- Validating robust biomarkers beyond **ATM loss** (e.g., specific transcriptional signatures) for optimal patient selection.
- Further elucidating the mechanisms underlying intrinsic and acquired resistance to ATR inhibition.
- Advancing clinical trials of rational combinations, particularly with PARP and PI3K inhibitors, to expand the therapeutic utility of **Elimusertib**.

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